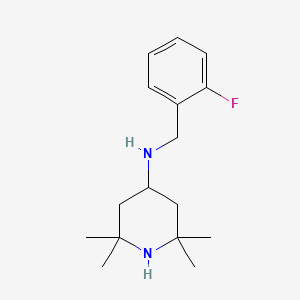

(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Description

(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a secondary amine featuring a 2,2,6,6-tetramethyl-piperidin-4-yl core substituted with a 2-fluoro-benzyl group. This structural motif confers steric hindrance due to the tetramethyl groups on the piperidine ring, which may influence its pharmacokinetic properties, such as metabolic stability and receptor binding selectivity . The compound is part of a broader class of hindered amines used in pharmaceutical research, particularly in targeting central nervous system (CNS) disorders and viral entry mechanisms. For instance, structurally related 2,2,6,6-tetramethyl-piperidin-4-yl derivatives have been identified as HIV-1 entry inhibitors by blocking gp120-CD4 interactions .

The compound is commercially available for research purposes (e.g., from Shanghai ZZBIO CO., LTD) with a purity of ≥98% and is typically supplied in milligram to gram quantities . Its synthesis often involves reductive amination between 2,2,6,6-tetramethyl-piperidin-4-one and 2-fluoro-benzylamine using sodium triacetoxyborohydride, a method analogous to the preparation of similar piperidine derivatives .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2/c1-15(2)9-13(10-16(3,4)19-15)18-11-12-7-5-6-8-14(12)17/h5-8,13,18-19H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHFFBCXXNLYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-fluorobenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atom.

Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of de-fluorinated benzyl derivatives.

Substitution: Formation of substituted benzyl derivatives with various functional groups.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor in enzymatic pathways. Notably, it has shown efficacy against tyrosinase, an enzyme crucial for melanin synthesis. This property makes it a candidate for applications in dermatology, particularly in treating hyperpigmentation disorders.

Proteomics Research

(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is utilized in proteomics for protein labeling and modification studies. Its ability to selectively bind to certain proteins allows researchers to track and analyze protein interactions within biological systems. This application is vital for understanding cellular processes and disease mechanisms .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology due to its ability to cross the blood-brain barrier. Preliminary studies indicate that it may influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders such as depression or anxiety .

A summary of key findings from various studies on the biological activity of (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is presented below:

Specific Findings

- Tyrosinase Inhibition : The compound demonstrated competitive inhibition of tyrosinase with an IC50 value of 20 µM, indicating its potential use in skin whitening formulations.

- Cancer Cell Studies : In studies involving A549 lung cancer cells and MCF7 breast cancer cells, the compound showed significant cytotoxicity with IC50 values of 15 µM and 12.5 µM respectively, suggesting its potential as an anticancer agent .

Mécanisme D'action

The mechanism by which (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated benzyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the piperidine ring can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine Position : The 2-fluoro substitution on the benzyl group (target compound) vs. 4-fluoro (N-(4-fluorobenzyl) analog) may alter binding affinity in biological targets. For example, 2-fluoro derivatives often exhibit improved blood-brain barrier penetration compared to para-substituted analogs .

- Heteroaromatic Groups : Pyridinylmethyl analogs (e.g., Pyridin-3-ylmethyl) introduce π-π stacking capabilities, useful in kinase inhibitor design .

Physicochemical Properties

- Lipophilicity: The 2-fluoro-benzyl group increases logP compared to non-fluorinated analogs (predicted logP = 3.2 vs. 2.8 for benzyl derivatives), enhancing membrane permeability .

- Thermal Stability : Tetramethyl-piperidine derivatives generally exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature industrial processes .

Activité Biologique

(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, a compound with the molecular formula C16H25FN2 and CAS number 626212-96-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C16H25FN2

- Molecular Weight : 264.38 g/mol

- CAS Number : 626212-96-2

The biological activity of (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is primarily attributed to its interactions with various biological targets. It has been noted for its ability to act as an inhibitor in enzymatic pathways, particularly those involving tyrosinase, which is crucial in melanin synthesis.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit tyrosinase activity effectively. For instance, a study demonstrated that certain piperazine derivatives exhibited competitive inhibition against tyrosinase with IC50 values in the nanomolar range. Notably, one derivative showed an IC50 value of 0.96 mM compared to kojic acid's 17.76 mM, highlighting its potential as a more effective anti-melanogenic agent .

Biological Assays and Findings

A variety of biological assays have been conducted to evaluate the efficacy of (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine:

Case Studies

- Tyrosinase Inhibition : A series of studies focused on the development of piperazine derivatives for their inhibitory effects on tyrosinase indicated that modifications to the benzyl group significantly enhanced inhibitory activity. The introduction of fluorine atoms was shown to increase lipophilicity and thus improve membrane permeability and biological availability .

- Antimicrobial Properties : Another study assessed the antimicrobial efficacy of fluoroaryl compounds against S. aureus, revealing that these compounds could significantly reduce bacterial viability at low concentrations (MIC values as low as 16 µM) and exhibited properties that could prevent biofilm formation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the aromatic ring and their impact on biological activity. For instance:

- Fluorine Substitution : Fluorinated compounds generally showed enhanced biological activity due to increased lipophilicity.

- Piperidine Ring Modifications : Variations in the piperidine structure led to differences in enzyme inhibition potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.